molecular formula C16H20N2O3S B224679 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide

2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide

Cat. No. B224679
M. Wt: 320.4 g/mol
InChI Key: PNFUIWXTNKLWHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide, also known as EMD 57283, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In

Mechanism Of Action

The mechanism of action of 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 is not fully understood. However, it has been reported to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting CAIX, 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 may disrupt the pH balance of cancer cells, leading to their death. Additionally, 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.

Biochemical And Physiological Effects

2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. Additionally, 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 has been shown to inhibit the proliferation and migration of cancer cells, which is a crucial step in tumor growth and metastasis. It has also been reported to inhibit the formation of new blood vessels, which is important for the growth and survival of cancer cells.

Advantages And Limitations For Lab Experiments

2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied for its potential therapeutic applications, making it a valuable tool for researchers investigating the role of CAIX and CK2 in cancer and inflammation. However, 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 also has some limitations. It is a relatively expensive compound, which may limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the research of 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283. One potential area of research is the development of more potent and selective inhibitors of CAIX and CK2. Additionally, further studies are needed to fully understand the mechanism of action of 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 and its potential therapeutic applications. Finally, the use of 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 in combination with other anti-cancer and anti-inflammatory agents may provide a more effective treatment strategy for these diseases.
In conclusion, 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. It exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. The synthesis method of 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 involves the reaction of 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride with 3-methyl-2-pyridinylamine in the presence of a base. 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 has several advantages for lab experiments, including its stability and extensive research history. However, its mechanism of action is not fully understood, and further research is needed to fully explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 involves the reaction of 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride with 3-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound. This method has been reported to yield high purity and yield of 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283.

Scientific Research Applications

2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 has been reported to have anti-tumor effects by inhibiting the proliferation and migration of cancer cells. It has also been shown to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels, which is a crucial step in tumor growth and metastasis.

properties

Product Name

2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

2-ethoxy-4,5-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C16H20N2O3S/c1-5-21-14-9-12(3)13(4)10-15(14)22(19,20)18-16-11(2)7-6-8-17-16/h6-10H,5H2,1-4H3,(H,17,18)

InChI Key

PNFUIWXTNKLWHD-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=C(C=CC=N2)C

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=C(C=CC=N2)C

Origin of Product

United States

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